9-Propenyladenine

Pharmaceutical impurity analysis Stereochemistry Chromatographic method validation

Sourcing authentic Tenofovir Disoproxil Fumarate impurity standards for USP monograph compliance is a critical bottleneck in ANDA method development. 9-Propenyladenine (CAS 4121-40-8)-formally designated as Tenofovir Disoproxil USP Related Compound B and IP Impurity K-delivers the exact (E)-stereoisomer specificity required for accurate HPLC peak identification. • Dual USP/IP compendial recognition harmonizes multi-jurisdictional methods • Enables routine QC impurity quantification below ICH M7 TTC limits • Supplied with full characterization data for cGMP release testing

Molecular Formula C8H9N5
Molecular Weight 175.195
CAS No. 4121-40-8
Cat. No. B1147508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Propenyladenine
CAS4121-40-8
Synonyms9-(1-Propen-1-yl)-9H-purin-6-amine;  9-(1-Propenyl)-9H-purin-6-amine;  Tenofovir Impurity B; 
Molecular FormulaC8H9N5
Molecular Weight175.195
Structural Identifiers
SMILESCC=CN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+
InChIKeyACWCANXGLNLMJB-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Propenyladenine Product Overview


9-Propenyladenine (CAS 4121-40-8), also designated as (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, is an N9-substituted purine derivative with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol [1]. While early literature describes cytokinin-like plant growth regulatory activity , the compound's predominant contemporary industrial and analytical significance derives from its identity as a known process-related impurity of the nucleotide analogue reverse transcriptase inhibitor Tenofovir Disoproxil Fumarate . It is formally recognized as Tenofovir Disoproxil USP Related Compound B and Tenofovir Disoproxil Fumarate IP Impurity K [2][3].

Generic Substitution Concerns for 9-Propenyladenine


Generic substitution of 9-Propenyladenine is precluded by its specific identity as a reference standard for pharmaceutical impurity control, where precise stereochemical configuration and pharmacopeial recognition are non-negotiable. The compound exists as distinct E- and Z-stereoisomers [1]; only the (E)-isomer (CAS 4121-40-8) corresponds to Tenofovir Disoproxil USP Related Compound B and IP Impurity K, whereas the (Z)-isomer (CAS 1464851-21-5) is a separately cataloged mutagenic impurity . Interchanging these isomers, or using structurally related purines lacking the N9-propenyl substitution, would invalidate analytical method development, compromise chromatographic peak identification, and fail to meet compendial monograph requirements for Tenofovir Disoproxil Fumarate drug substance and product release testing [2].

9-Propenyladenine Reference Standard Evidence


E-Isomer Confirmation for Compendial Compliance

9-Propenyladenine (CAS 4121-40-8) corresponds exclusively to the (E)-stereoisomer of 9-(prop-1-en-1-yl)-9H-purin-6-amine, as confirmed by InChIKey ACWCANXGLNLMJB-NSCUHMNNSA-N [1]. This isomer is explicitly designated as Tenofovir Disoproxil USP Related Compound B and Tenofovir Disoproxil Fumarate IP Impurity K [2][3]. In contrast, the (Z)-isomer is assigned the distinct CAS registry number 1464851-21-5 and is cataloged separately as a mutagenic impurity .

Pharmaceutical impurity analysis Stereochemistry Chromatographic method validation

USP Reference Standard vs. Research-Grade Purity

Commercial suppliers offer 9-Propenyladenine at distinct purity tiers corresponding to different intended use cases. USP reference standard material designated for content/limit testing is supplied at 100% purity with certification for quantitative analytical use . In contrast, research-grade material intended for general laboratory investigation (not compendial release testing) is offered at 97% purity with TBC stabilizer or at minimum 95% purity without compendial traceability claims .

Reference standard procurement Pharmaceutical quality control Purity analysis

Dual USP/IP Compendial Designation Verification

9-Propenyladenine (CAS 4121-40-8) is uniquely cross-referenced under two distinct compendial nomenclatures: United States Pharmacopeia (USP) identifies it as 'Tenofovir Disoproxil Related Compound B' [1], while the Indian Pharmacopoeia (IP) classifies it as 'Tenofovir Disoproxil Fumarate IP Impurity K' [2]. Both designations map to the identical CAS registry number 4121-40-8 and the same (E)-stereoisomer structure.

Pharmacopeial standards Impurity profiling Regulatory compliance

Pharmaceutical Reference vs. Plant Biology Applications

9-Propenyladenine exhibits two distinct application profiles based on procurement context. As a pharmaceutical reference standard, the compound is explicitly designated for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial Tenofovir production [1][2]. In parallel, earlier literature documents cytokinin-like activity in plant biology models . However, the cytokinin activity profile is shared broadly across the 9-substituted adenine cytokinin class [3], and no head-to-head quantitative activity comparison against 6-benzyladenine or kinetin has been identified in the accessible literature for CAS 4121-40-8.

Reference standard applications Analytical method validation Pharmaceutical QC

9-Propenyladenine Application Scenarios


Tenofovir Impurity Profiling for Compendial Release Testing

Procure USP reference standard grade 9-Propenyladenine (100% purity) for use as the primary reference material in the identification, quantification, and system suitability testing of Tenofovir Disoproxil USP Related Compound B during drug substance release under cGMP. The (E)-stereoisomer specificity (CAS 4121-40-8) [1] ensures accurate chromatographic peak matching in HPLC/UV or LC-MS impurity profiling methods required by USP monographs.

Analytical Method Validation for ANDA Submissions

Utilize 9-Propenyladenine as a characterized impurity reference standard during the development and validation of stability-indicating HPLC methods for Tenofovir Disoproxil Fumarate ANDA filings [2]. The dual USP/IP compendial recognition of this compound [3] supports method harmonization across multiple regulatory jurisdictions, reducing the need for separate validation studies.

In-Process QC Monitoring for Tenofovir Manufacturing

Implement 9-Propenyladenine as a spiked reference standard in QC release assays to monitor and quantify the level of this process-related impurity during commercial-scale synthesis of Tenofovir Disoproxil Fumarate active pharmaceutical ingredient (API) [4]. Routine monitoring ensures impurity levels remain below ICH M7 threshold of toxicological concern (TTC) limits for mutagenic impurities.

Cytokinin Structure-Activity Relationship Studies

Employ research-grade 9-Propenyladenine (minimum 95% purity) as a structural probe to investigate the influence of the N9-propenyl substitution on adenine scaffold recognition by cytokinin receptors or metabolic enzymes. Note that quantitative potency comparisons against benchmark cytokinins (e.g., 6-benzyladenine) are not established in the accessible literature; this compound serves primarily as a structural analog for class-level investigation [5].

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